4-chloro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is often synthesized via condensation reactions involving hydrazines and diketones.
Coupling Reactions: The pyrrolidine and pyridazine rings are then coupled with a phenyl group through a series of substitution reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C20H19ClN4O2S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19ClN4O2S/c21-16-6-8-18(9-7-16)28(26,27)24-17-5-3-4-15(14-17)19-10-11-20(23-22-19)25-12-1-2-13-25/h3-11,14,24H,1-2,12-13H2 |
InChI Key |
SYPPIUGXXWTDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.